molecular formula C10H8O2 B12106015 (Z)-3-ethylideneisobenzofuran-1(3H)-one CAS No. 4767-62-8

(Z)-3-ethylideneisobenzofuran-1(3H)-one

Cat. No.: B12106015
CAS No.: 4767-62-8
M. Wt: 160.17 g/mol
InChI Key: FLOWXWKOKRXGBR-MBXJOHMKSA-N
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Description

(Z)-3-ethylideneisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuranone family This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring with an ethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-ethylideneisobenzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ortho-phthalaldehyde with ethylidene derivatives in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-ethylideneisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted isobenzofuranones, carboxylic acids, and reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-ethylideneisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for constructing various heterocyclic compounds.

Biology and Medicine

Research in biology and medicine explores the potential of this compound derivatives as pharmacologically active agents. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-ethylideneisobenzofuran-1(3H)-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran-1(3H)-one: Lacks the ethylidene substituent, making it less reactive in certain chemical reactions.

    3-ethylidenephthalide: Similar structure but differs in the position of the ethylidene group.

Uniqueness

(Z)-3-ethylideneisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

4767-62-8

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

(3Z)-3-ethylidene-2-benzofuran-1-one

InChI

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6H,1H3/b9-2-

InChI Key

FLOWXWKOKRXGBR-MBXJOHMKSA-N

Isomeric SMILES

C/C=C\1/C2=CC=CC=C2C(=O)O1

Canonical SMILES

CC=C1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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